![molecular formula C9H13N3O4 B14423337 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 81779-10-4](/img/structure/B14423337.png)
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione is a complex organic compound that features both oxirane (epoxide) and triazolidine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of a triazolidine derivative with an epoxide precursor. One common method involves the reaction of 4-methyl-1,2,4-triazolidine-3,5-dione with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The triazolidine ring can be reduced under specific conditions.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced triazolidine derivatives.
Substitution: Formation of substituted triazolidine derivatives with various functional groups.
科学的研究の応用
4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings.
作用機序
The mechanism of action of 4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The triazolidine ring may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having oxirane rings but lacks the triazolidine functionality.
4,4’-Methylenebisphenol diglycidyl ether: Another compound with oxirane rings, used in epoxy resin production.
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Shares structural similarities but differs in the core structure.
Uniqueness
The combination of these functionalities makes it a versatile compound in various fields of research and industry .
特性
CAS番号 |
81779-10-4 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC名 |
4-methyl-1,2-bis(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H13N3O4/c1-10-8(13)11(2-6-4-15-6)12(9(10)14)3-7-5-16-7/h6-7H,2-5H2,1H3 |
InChIキー |
SZJJDASHSUBSJO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N(N(C1=O)CC2CO2)CC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


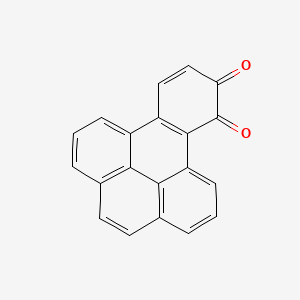
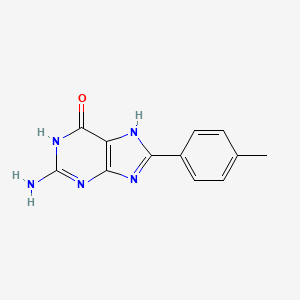
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
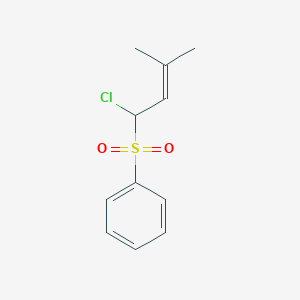
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
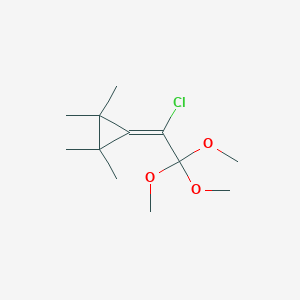
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
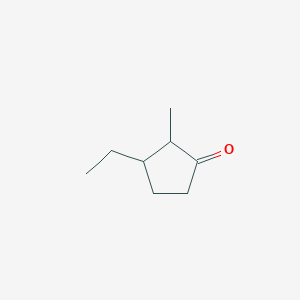
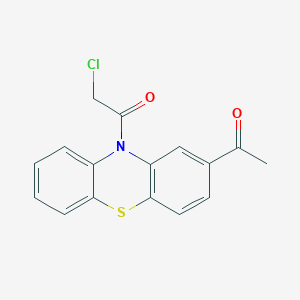
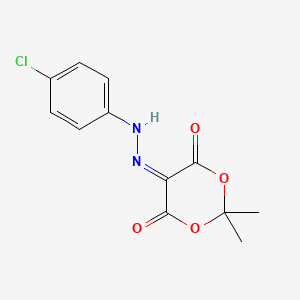
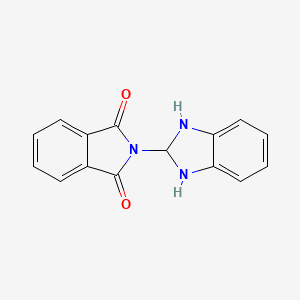
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
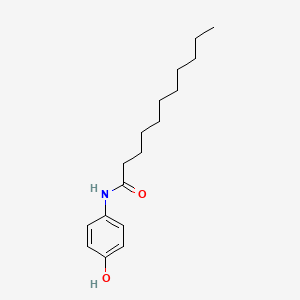
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
